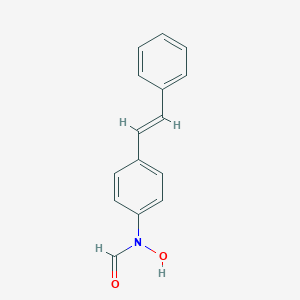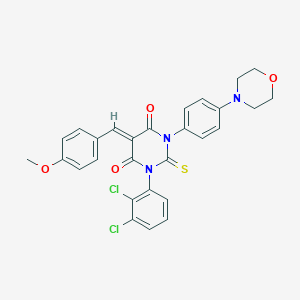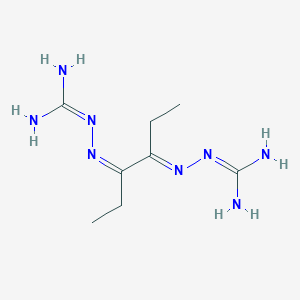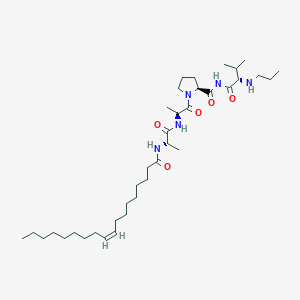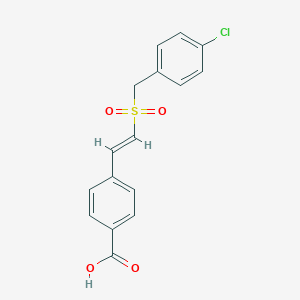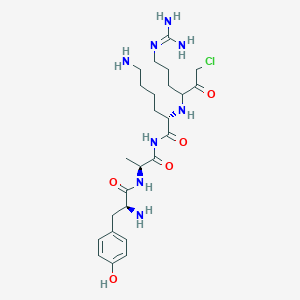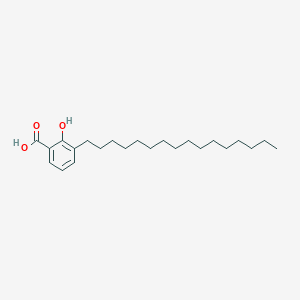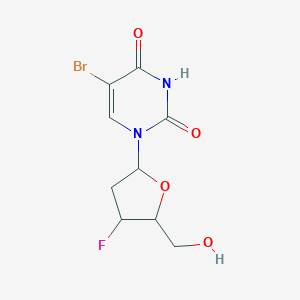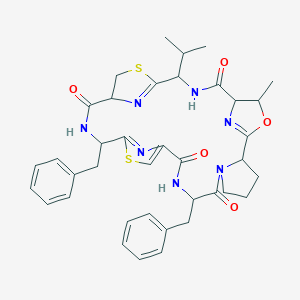
Kalopanax saponin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kalopanax saponin C is a natural compound found in the bark of Kalopanax pictus, a deciduous tree that is native to East Asia. It has been used in traditional medicine for centuries due to its anti-inflammatory, anti-cancer, and anti-tumor properties. In recent years, there has been a growing interest in the scientific research application of Kalopanax saponin C due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Transcriptomic Analysis in Saponin Biosynthesis
- Transcriptomic Insights : Kalopanax septemlobus, which contains triterpenoid saponins, has been studied for its gene involvement in saponin biosynthesis. Transcriptome analysis revealed genes like KsBAS, CYP716A94, and CYP72A397 that play roles in hederagenin saponin biosynthesis (Han et al., 2018).
Research Advances in Kalopanax
- Overview of Research : Advances in Kalopanax research encompass studies on its chemical components, such as triterpenoidal saponins, and their various biological activities including anti-inflammatory and antidiabetic effects (Zhu Wei & Nw Sci, 2004).
Enhanced Saponin Biosynthesis
- Saponin Production in Cell Culture : Studies have shown the enhancement of saponin biosynthesis in cell suspension cultures of Kalopanax septemlobus, which is valuable for producing saponins as pharmaceutical and dietary supplements (Lee et al., 2018).
Anti-Inflammatory and Memory Enhancement Properties
- Medical Applications : Kalopanax saponin A, from Kalopanax pictus, has been identified for its anti-inflammatory effects and potential as an anti-colitis agent. It also exhibits memory-enhancing properties, indicating its potential in treating cognitive disorders (Joh et al., 2011); (Joh et al., 2012).
Inhibition of Pro-Inflammatory Cytokine Production
- Therapeutic Potential : Saponins isolated from Kalopanax pictus have demonstrated inhibitory effects on pro-inflammatory cytokine production, supporting its use in the treatment and prevention of inflammatory diseases (Quang et al., 2013).
Comparative Transcriptome Analysis
- Genetic Insights : Comparative transcriptome analysis between embryogenic and nonembryogenic callus of Kalopanax septemlobus has provided insights into the genetic factors involved in saponin biosynthesis and stress responses (Lee et al., 2020).
Anticancer Activity
- Anticancer Research : Research has highlighted the potential of Kalopanax saponins, like kalopanaxsaponin A, in exhibiting anti-tumor activities, suggesting their application in cancer therapy (Park et al., 2001).
Hypoglycemic Effects
- Diabetes Research : Investigations into Kalopanax septemlobus have revealed its hypoglycemic effects, indicating its potential in treating diabetes (Xiaojun, 2008).
NF-κB Inhibition and PPAR Activation
- Pathway Modulation : Studies have demonstrated that oleanane-type triterpene saponins from Kalopanax have the ability to inhibit NF-κB and activate PPAR pathways, which are significant in inflammatory and metabolic diseases (Nhiem et al., 2011).
Saponin Distribution in Panax Notoginseng
- Metabolomic and Transcriptomic Analyses : Integrated studies on Panax notoginseng, which contain similar saponins to Kalopanax, have provided insights into the distribution and biosynthesis of saponins, useful for understanding Kalopanax saponin distribution and synthesis (Wei et al., 2018).
Systematic Review of Saponins in Panax Genus
- Chemical Diversity of Saponins : A systematic review of saponins in the Panax genus, related to Kalopanax, has been conducted, focusing on their diverse chemical structures and therapeutic properties (Yang et al., 2014).
Propiedades
Número CAS |
121449-76-1 |
|---|---|
Nombre del producto |
Kalopanax saponin C |
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
1383.5 g/mol |
Nombre IUPAC |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C65H106O31/c1-25-36(70)41(75)45(79)54(87-25)93-50-31(21-67)90-53(48(82)44(50)78)86-23-32-40(74)43(77)47(81)56(91-32)96-59(84)65-17-15-60(3,4)19-28(65)27-9-10-34-61(5)13-12-35(62(6,24-68)33(61)11-14-64(34,8)63(27,7)16-18-65)92-58-52(38(72)29(69)22-85-58)95-57-49(83)51(37(71)26(2)88-57)94-55-46(80)42(76)39(73)30(20-66)89-55/h9,25-26,28-58,66-83H,10-24H2,1-8H3 |
Clave InChI |
SDOYPCMINZZTMA-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Sinónimos |
3-O-(alpha-rhamnopyranosyl-(1-2)-alpha-arabinopyranosyl)hedragenin-28-(alpha-rhamnopyranosyl-(1-2)-beta-glucopyranosyl-(1-6)-beta-glucopyranosyl)ester kalopanax saponin C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




